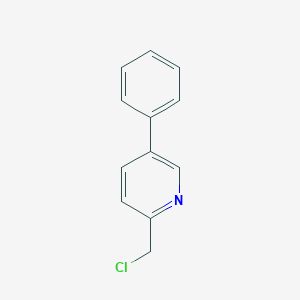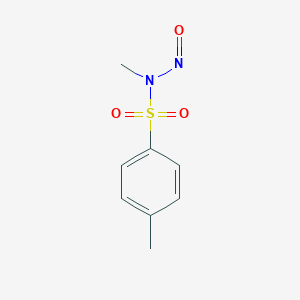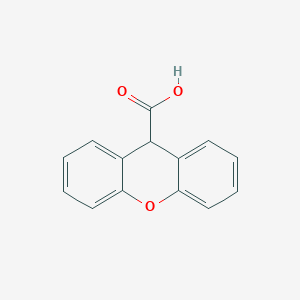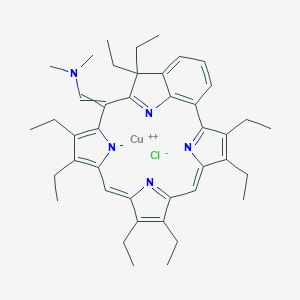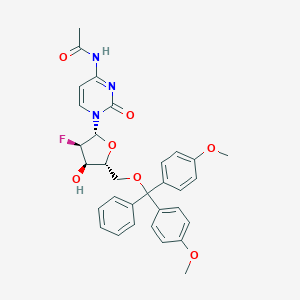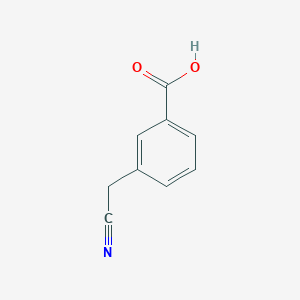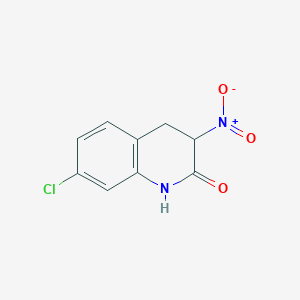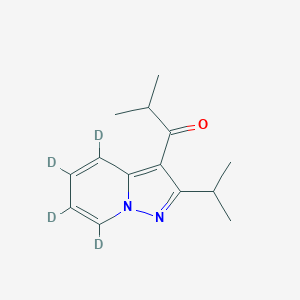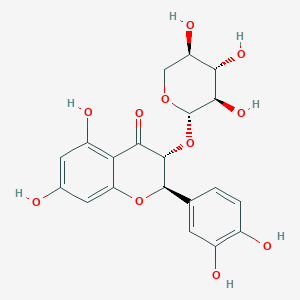
Taxifolin 3-O-beta-D-xylopyranoside
説明
Health-Promoting Effects of Taxifolin
Taxifolin, also known as dihydroquercetin, is a flavonoid with a wide range of biological activities. It is found in various natural sources such as onion, milk thistle, and certain types of bark. Commercially, it is included in products like Legalon™, Pycnogenol®, and Venoruton®. The compound has demonstrated significant pharmacological potential in managing conditions like inflammation, tumors, microbial infections, oxidative stress, cardiovascular, and liver disorders. Notably, its anti-cancer activity has been highlighted as particularly strong, supported by various in vitro and in vivo models. However, there is a need for more research on its pharmacokinetics, molecular mechanisms, and safety profile to fully develop taxifolin as a drug for human use .
Synthesis Analysis
科学的研究の応用
Antioxidant and Anti-inflammatory Properties
Taxifolin, a flavonoid found in various plants, exhibits significant antioxidant and anti-inflammatory activities. It's been shown to inhibit oxidative DNA damage and protect against cadmium toxicity in zebrafish embryos, demonstrating its potential as a natural redox scavenger and environmental protectant against heavy metal toxicity (Manigandan et al., 2015). Additionally, its antioxidant activity has been established through various in vitro assays, suggesting its potential as a therapeutic agent for diseases associated with oxidative stress (Topal et al., 2016).
Neuroprotective Effects
Taxifolin demonstrates neuroprotective effects, particularly in the context of cerebral amyloid angiopathy (CAA) and Alzheimer’s disease. It inhibits intracerebral production of amyloid-β, a major factor in these conditions, and has been shown to improve cerebral blood flow and suppress cognitive decline in a mouse model of CAA (Inoue et al., 2019). This positions taxifolin as a promising candidate for the treatment and prevention of neurodegenerative diseases.
Cardiovascular and Metabolic Health
Taxifolin has beneficial effects on cardiovascular and metabolic health. It protects against myocardial ischemia/reperfusion injury by modulating the mitochondrial apoptosis pathway, suggesting a cardioprotective role (Tang et al., 2019). Furthermore, it improves disorders of glucose metabolism and water-salt metabolism in metabolic syndrome rats, highlighting its potential in managing metabolic disorders (Gao et al., 2020).
Anticancer Properties
Taxifolin exhibits significant anticancer properties. It has been found to inhibit breast cancer cell proliferation, migration, and invasion, suggesting its potential as a therapeutic agent in cancer treatment (Li et al., 2019). Additionally, it suppresses the progression of gastric cancer by regulating the AhR/CYP1A1 signaling pathway (Xie et al., 2021).
Bone Health
Taxifolin positively affects bone health, as evidenced by its effects on osteoclastogenesis. It inhibits osteoclast formation and function, suggesting its usefulness in treating osteoclast-related diseases like osteoporosis (Cai et al., 2018).
将来の方向性
Taxifolin has been suggested as an effective therapy for cerebral amyloid angiopathy (CAA). It exhibits anti-oxidative and anti-inflammatory effects, provides protection against advanced glycation end products and mitochondrial damage . It has also been shown to facilitate disassembly, prevent oligomer formation and increase clearance of Aβ in a mouse model of CAA . These results highlight the need for clinical trials on the efficacy and safety of Taxifolin in patients with CAA .
特性
IUPAC Name |
(2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O11/c21-8-4-11(24)14-13(5-8)30-18(7-1-2-9(22)10(23)3-7)19(16(14)27)31-20-17(28)15(26)12(25)6-29-20/h1-5,12,15,17-26,28H,6H2/t12-,15+,17-,18-,19+,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKSPRKDZNYSFRL-ARLBNVOWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OC2C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Taxifolin 3-O-beta-D-xylopyranoside | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



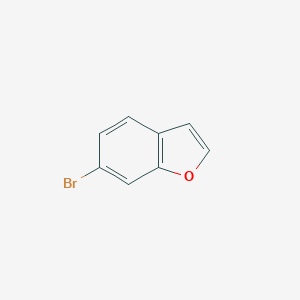
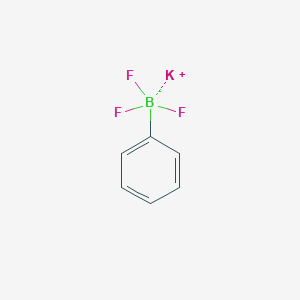
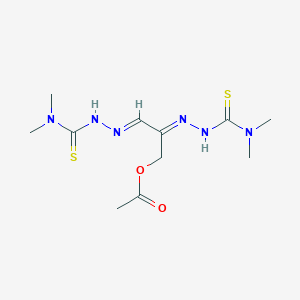
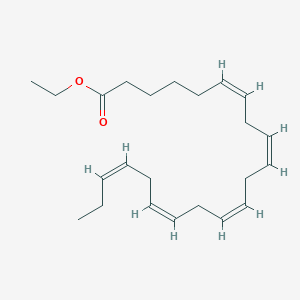

![methyl 5-[(E)-(tert-butylcarbamothioylhydrazinylidene)methyl]-1-(2,4-difluorophenyl)pyrazole-4-carboxylate](/img/structure/B120250.png)
